

A Technical Guide to SIMA Phosphoramidite: Solubility, Storage, and Experimental Protocols

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Compound of Interest

Compound Name: SIMA phosphoramidite, 6-isomer

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This guide provides an in-depth overview of SIMA (dichloro-diphenyl-fluorescein) phosphoramidite, a key fluorescent labeling reagent used in oligonucleotide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and molecular diagnostics. This document details the solubility characteristics, recommended storage conditions, and comprehensive experimental protocols for the effective use of SIMA phosphoramidite.

Overview of SIMA Phosphoramidite

SIMA phosphoramidite is a xanthene dye-based phosphoramidite used to incorporate a fluorescent label into synthetic oligonucleotides.[1][2][3] It exhibits spectral properties similar to HEX (hexachlorofluorescein) but offers significantly higher stability under the basic conditions required for oligonucleotide deprotection.[4][5][6] This enhanced stability makes it a preferred choice for synthesizing fluorescently labeled primers and probes for applications such as quantitative PCR (qPCR).[3][5] The structure of SIMA phosphoramidite allows for its incorporation at the 5'-terminus or internally within an oligonucleotide sequence, often as a substitute for a native dT linkage when using SIMA-dT phosphoramidite.[4][6][7]

Solubility and Storage

Proper handling and storage of SIMA phosphoramidite are crucial for maintaining its chemical integrity and ensuring successful oligonucleotide synthesis.

2.1. Solubility Data



While precise quantitative solubility values are not extensively published, qualitative assessments indicate good solubility in common organic solvents used in oligonucleotide synthesis.

Solvent	Solubility	Reference
Acetonitrile (Anhydrous)	Good	[2][4][8]
Dichloromethane (DCM)	Good	[2][7][8]
Dimethyl sulfoxide (DMSO)	Soluble (for stock solutions)	[9]

2.2. Storage and Stability

Adherence to recommended storage conditions is critical for maximizing the shelf-life and performance of SIMA phosphoramidite.

Condition	Recommendation	Duration	Reference
Solid Form			
Temperature	-10 to -30°C (Freezer)	12 months from receipt	[1][4][5][7]
Atmosphere	Dry/Desiccate	12 months from receipt	[1][4][5][7]
Light	In the dark, avoid prolonged exposure	12 months from receipt	[1][5][7]
In Solution			
Stability	In anhydrous acetonitrile	1-2 days for >90% efficiency	[4]
<90% efficient after 4 days	[4]		
Transportation		_	
Temperature	Room temperature	Up to 3 weeks	[1][5][7]



Experimental Protocols

The following sections provide detailed methodologies for the use of SIMA phosphoramidite in automated oligonucleotide synthesis.

3.1. Preparation of Reagents

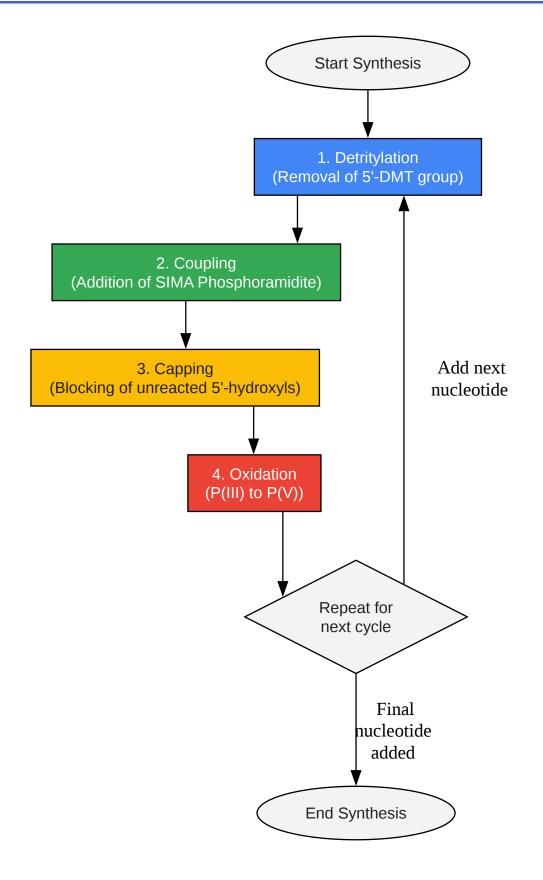
Proper preparation of the phosphoramidite solution is the first step in successful oligonucleotide synthesis.

- Reconstitution: Allow the vial of solid SIMA phosphoramidite to equilibrate to room temperature before opening to prevent moisture condensation.
- Solvent: Use anhydrous acetonitrile as the diluent.[4]
- Concentration: Prepare the phosphoramidite solution at the concentration recommended by the DNA synthesizer manufacturer.

3.2. Automated Oligonucleotide Synthesis Workflow

The incorporation of SIMA phosphoramidite follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer. The key steps are outlined below.





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Fig 1. Automated Oligonucleotide Synthesis Cycle.



3.2.1. Coupling Step

The coupling step is where the SIMA phosphoramidite is added to the growing oligonucleotide chain.

 Coupling Time: A coupling time of 3 minutes is generally recommended for standard SIMA phosphoramidite.[1][5] For SIMA-dT phosphoramidite, a longer coupling time of 6 minutes is advised.[7][10]

3.3. Cleavage and Deprotection

Following synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and the phosphate backbone must be removed. SIMA's stability to basic conditions is a key advantage.

3.3.1. Standard Deprotection

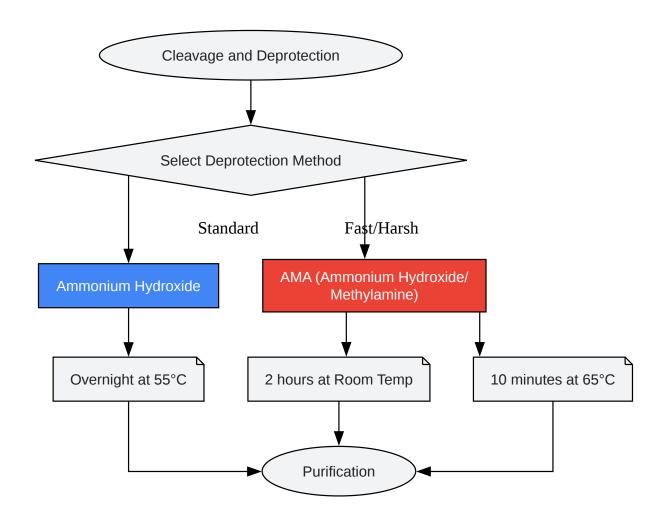
- Reagent: Concentrated aqueous ammonium hydroxide (25%).[1][5]
- Conditions: The deprotection time will vary depending on the other protecting groups present
 on the nucleobases. For oligonucleotides containing SIMA, deprotection with aqueous
 ammonium hydroxide at 55°C overnight does not lead to degradation of the fluorophore.[5]

3.3.2. AMA Deprotection

Due to its high stability, SIMA is compatible with harsher deprotection conditions using AMA (a 1:1 mixture of concentrated aqueous ammonium hydroxide and 40% aqueous methylamine).[1] [5]

- Conditions:
 - 2 hours at room temperature.[1][5]
 - 10 minutes at 65°C.[1][4][5]





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Fig 2. Deprotection Options for SIMA-labeled Oligonucleotides.

3.4. Purification

After deprotection, the fluorescently labeled oligonucleotide should be purified. The presence of a dimethoxytrityl (DMT) group on the SIMA phosphoramidite allows for purification using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[1]

Quality Control

The quality and purity of SIMA phosphoramidite are typically assessed by the manufacturer using the following methods:



- NMR: ¹H and ³¹P Nuclear Magnetic Resonance spectroscopy to confirm the chemical structure.[1][8]
- HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry to determine purity, which is generally ≥95%.[1][8]

Summary and Conclusion

SIMA phosphoramidite is a robust and versatile reagent for the fluorescent labeling of oligonucleotides. Its favorable solubility in standard synthesis solvents and, most notably, its high stability during basic deprotection, make it an excellent alternative to less stable fluorophore phosphoramidites like HEX. By following the recommended storage and handling procedures and utilizing the appropriate synthesis and deprotection protocols outlined in this guide, researchers can reliably produce high-quality, fluorescently labeled oligonucleotides for a wide range of molecular biology applications.

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